2-((4-fluorophenyl)thio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide
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Overview
Description
2-((4-fluorophenyl)thio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a thioether linkage, and a methoxypyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide typically involves multiple steps:
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Formation of the Thioether Linkage
Starting Materials: 4-fluorothiophenol and 4-bromoacetophenone.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Product: 4-fluorophenylthioacetophenone.
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Amide Bond Formation
Starting Materials: 4-fluorophenylthioacetophenone and 4-(3-methoxypyrrolidin-1-yl)aniline.
Reaction Conditions: The reaction is typically performed using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM) at room temperature.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger batch sizes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Conditions: Typically carried out in an organic solvent like acetonitrile (CH₃CN) at room temperature.
Products: Sulfoxides or sulfones, depending on the extent of oxidation.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in an inert atmosphere (e.g., nitrogen) in solvents such as tetrahydrofuran (THF).
Products: Reduced forms of the compound, potentially affecting the thioether or amide functionalities.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Products: Substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-((4-fluorophenyl)thio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
Biologically, this compound may serve as a probe to study the interactions of fluorinated and thioether-containing molecules with biological systems. Its structural features could be exploited to investigate enzyme binding sites or receptor interactions.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. The presence of the fluorophenyl and methoxypyrrolidine groups suggests it may interact with specific biological targets, potentially leading to the development of new therapeutic agents.
Industry
Industrially, this compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals. Its unique structure may impart desirable properties to final products, such as enhanced stability or bioavailability.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may act by binding to enzymes or receptors, thereby modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the thioether linkage might facilitate covalent bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-((4-chlorophenyl)thio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide: Similar structure with a chlorine atom instead of fluorine.
2-((4-fluorophenyl)thio)-N-(4-(3-hydroxypyrrolidin-1-yl)phenyl)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.
2-((4-fluorophenyl)thio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of 2-((4-fluorophenyl)thio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the fluorophenyl group, in particular, can significantly influence its pharmacokinetic properties and binding interactions compared to similar compounds.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S/c1-24-17-10-11-22(12-17)16-6-4-15(5-7-16)21-19(23)13-25-18-8-2-14(20)3-9-18/h2-9,17H,10-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWGERHIMQLPMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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